Methyl piperidine-4-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection and deprotection of functional groups, amidation, and cyclization reactions. For instance, the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a protein kinase inhibitor, starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and proceeds with high yields under mild conditions, suggesting potential for industrial application . Similarly, the synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a pharmaceutical intermediate, involves a Strecker-type condensation followed by selective hydrolysis, basic hydrolysis, and N-debenzylation .
Molecular Structure Analysis
The molecular structures of the compounds related to methyl piperidine-4-carboxylate hydrochloride are characterized using techniques such as NMR spectroscopy, HRMS, and X-ray crystallography. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure of chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid shows trigonal bipyramid geometry .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives include complexation with metals, redox behavior, and fluorescence properties. The study of Ag(I), Cu(II), Co(III), and Hg(II) complexes derived from 4-methyl-piperidine-carbodithioate reveals interesting redox behavior and fluorescence properties, with some complexes emitting violet/violet-blue light . The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The thermal degradation of metal complexes derived from piperidine derivatives has been investigated, indicating the formation of metal sulfide as the final residue . The antimicrobial studies of chloro-diorganotin(IV) complexes show that these complexes exhibit higher antibacterial and antifungal activity than the free ligand .
Scientific Research Applications
Structural Analysis and Properties
The molecular structure of 4-carboxypiperidinium chloride, a compound closely related to Methyl piperidine-4-carboxylate hydrochloride, has been analyzed using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This compound forms crystals that are orthorhombic in shape, with the piperidine ring adopting a chair conformation. This structural insight is crucial for understanding the compound's chemical behavior and potential applications in various reactions and material sciences (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Medicinal Chemistry
Synthesis of Oxindoles
A palladium-catalyzed CH functionalization method has been utilized to synthesize oxindoles, where Methyl piperidine-4-carboxylate hydrochloride serves as a key intermediate. This synthesis method highlights the compound's utility in constructing complex organic molecules that are significant in medicinal chemistry and drug discovery (Magano, Kiser, Shine, & Chen, 2014).
Preparation of Piperidine Derivatives
Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using Methyl piperidine-4-carboxylate hydrochloride as a starting material showcases the compound's applicability in creating bioactive piperidine derivatives. This synthetic pathway offers insights into developing novel compounds with potential pharmacological activities (Zheng Rui, 2010).
Heterocyclic Amino Acids Synthesis
The development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, using Methyl piperidine-4-carboxylate hydrochloride, highlights its role in synthesizing novel heterocyclic amino acids. These compounds are valuable as building blocks in the synthesis of peptides and other bioactive molecules (Matulevičiūtė et al., 2021).
Anticancer Agent Development
A study on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids from Methyl piperidine-4-carboxylate hydrochloride, and their evaluation as anticancer agents, demonstrates the compound's potential in the development of novel anticancer therapeutics. The synthesized derivatives showed promising anticancer activity, indicating the value of Methyl piperidine-4-carboxylate hydrochloride in medicinal chemistry (Rehman et al., 2018).
Safety and Hazards
properties
IUPAC Name |
methyl piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVNWNCTXQDFLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996124 | |
Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperidine-4-carboxylate hydrochloride | |
CAS RN |
7462-86-4 | |
Record name | 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7462-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7462-86-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl piperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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